An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-N6-isopropyladenosine
An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-N6-isopropyladenosine
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Potent and Selective Adenosine (B11128) A1 Receptor Agonist
2-Chloro-N6-isopropyladenosine (CCPA) is a synthetic adenosine analog that acts as a potent and highly selective agonist for the adenosine A1 receptor.[1][2][3] Its mechanism of action is primarily centered on the activation of this specific G protein-coupled receptor (GPCR), leading to a cascade of intracellular signaling events that modulate various physiological processes. The high affinity and selectivity of CCPA for the A1 receptor make it a valuable tool in pharmacological research to probe the physiological and pathological roles of this receptor subtype.[1][4]
Quantitative Analysis of Receptor Binding and Functional Potency
The selectivity of 2-Chloro-N6-isopropyladenosine is evident from its significantly lower dissociation constant (Ki) for the A1 receptor compared to other adenosine receptor subtypes. Functional assays, such as the inhibition of adenylyl cyclase, further confirm its potent agonistic activity at the A1 receptor.
| Receptor Subtype | Species/Tissue | Parameter | Value (nM) | Reference |
| Adenosine A1 | Human | Ki | 0.8 | [5] |
| Rat Brain | Ki | 0.4 | [1][2] | |
| Bovine Brain | Ki | 0.5 | [2][3] | |
| Rat Cardiomyocyte | KD | 0.4 | [4] | |
| Adenosine A2A | Human | Ki | 2300 | [5] |
| Rat Striatum | Ki | 3900 | [1][2] | |
| Adenosine A3 | Human | Ki | 42 | [5] |
| Human (Antagonist) | Ki | 38 | [6] | |
| Human (Antagonist) | KB | 5.0 | [6] | |
| Adenosine A2B | Human | EC50 | 18800 | [5] |
| Functional Assay | Tissue/Cell Type | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Inhibition | Rat Fat Cell Membranes | IC50 | 33 | [1][2] |
| Adenylyl Cyclase Stimulation | Human Platelet Membranes | EC50 | 3500 | [1][2] |
| Negative Chronotropic Activity | Spontaneously Beating Rat Atria | EC50 | 8.2 | [3] |
Downstream Signaling Pathways
Activation of the adenosine A1 receptor by 2-Chloro-N6-isopropyladenosine initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This interaction leads to the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of various downstream effector proteins.
The primary and most well-characterized downstream effect is the inhibition of adenylyl cyclase . The Giα subunit directly inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][2] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous target proteins involved in a wide range of cellular functions.
In addition to adenylyl cyclase inhibition, the Gβγ subunits released upon A1 receptor activation can directly modulate the activity of various ion channels. For instance, activation of A1 receptors has been shown to open G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. Furthermore, CCPA has been observed to reduce the function of GABA-coupled chloride channels, contributing to its anticonvulsant properties.[2]
Figure 1: Signaling pathway of 2-Chloro-N6-isopropyladenosine.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of 2-Chloro-N6-isopropyladenosine.
Radioligand Binding Assay for Adenosine A1 Receptor
This assay is employed to determine the binding affinity (Ki) of 2-Chloro-N6-isopropyladenosine for the adenosine A1 receptor.
Methodology:
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Membrane Preparation:
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Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the membranes.
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Wash the membrane pellet by resuspension and centrifugation.
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Resuspend the final membrane pellet in the assay buffer.
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Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
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Binding Reaction:
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In a reaction tube, combine the membrane preparation, a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX), and varying concentrations of unlabeled 2-Chloro-N6-isopropyladenosine (competitor).
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For non-specific binding determination, a separate set of tubes should contain a high concentration of a non-radiolabeled A1 receptor agonist (e.g., R-PIA).
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Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
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Separation and Detection:
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Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
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Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation cocktail.
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Quantify the radioactivity on the filters using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration.
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Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
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Figure 2: Experimental workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of 2-Chloro-N6-isopropyladenosine to inhibit the production of cAMP.
Methodology:
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Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
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Assay Reaction:
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In a reaction tube, combine the membrane preparation, ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of 2-Chloro-N6-isopropyladenosine.
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Include a control group with a known activator of adenylyl cyclase (e.g., forskolin) to establish a baseline of stimulated activity.
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Initiate the reaction by adding MgCl2.
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Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
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Termination and Detection:
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Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
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Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
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-
Data Analysis:
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Plot the amount of cAMP produced against the logarithm of the 2-Chloro-N6-isopropyladenosine concentration.
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Determine the IC50 value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated adenylyl cyclase activity.
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Figure 3: Experimental workflow for an adenylyl cyclase activity assay.
References
- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
